An In-depth Technical Guide to the Physical Properties of β-D-Galactose Pentaacetate
An In-depth Technical Guide to the Physical Properties of β-D-Galactose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of β-D-galactose pentaacetate, a fully protected derivative of D-galactose. This compound serves as a crucial intermediate in medicinal chemistry and the synthesis of complex carbohydrates. Its per-acetylated nature renders it more soluble in organic solvents compared to its parent monosaccharide, facilitating its use in a wide range of chemical transformations.
Core Physical and Chemical Properties
β-D-Galactose pentaacetate is a white to off-white crystalline solid at room temperature.[1][2] The presence of five acetyl groups significantly alters its physical properties compared to D-galactose, most notably increasing its lipophilicity.[1]
Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of β-D-galactose pentaacetate, compiled from various sources.
| Property | Value | Units |
| Molecular Formula | C₁₆H₂₂O₁₁ | |
| Molecular Weight | 390.34 | g/mol |
| Melting Point | 139 - 146 | °C |
| Boiling Point | ~435 | °C (rough estimate) |
| Specific Rotation | +21 to +26 | ° ([α]D, c=1-10 in CHCl₃) |
| Solubility in Water | Insoluble to sparingly soluble | |
| Solubility in Organic Solvents | Soluble in chloroform, ethanol (B145695), methanol, acetone, and ethyl acetate (B1210297) |
Qualitative Physical Properties
| Property | Description |
| Appearance | White to off-white or pale cream crystalline powder.[1][3][4] |
| Odor | Odorless to a faint, sweet organic scent.[2][5] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the determination of all physical properties of a specific chemical compound are often proprietary or not fully disclosed in publicly available literature. However, this section outlines the general methodologies employed for the characterization of β-D-galactose pentaacetate.
Synthesis and Purification
Synthesis: The most common method for the synthesis of β-D-galactose pentaacetate is the acetylation of D-galactose.[5] This is typically achieved by reacting D-galactose with an excess of acetic anhydride (B1165640) in the presence of a catalyst, such as pyridine (B92270) or sodium acetate.[5][6] The reaction is generally carried out at room temperature or with gentle heating.
Purification: Following the acetylation reaction, the crude product is typically purified by recrystallization.[5] A common solvent system for recrystallization is ethanol or a mixture of ethanol and water.[7] The purification process aims to remove any unreacted starting materials and by-products to yield high-purity β-D-galactose pentaacetate.
Determination of Physical Properties
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Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
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Specific Rotation: The specific rotation is measured using a polarimeter. A solution of β-D-galactose pentaacetate of a known concentration (e.g., 1 g/100 mL) in a specified solvent (commonly chloroform) is prepared.[6] The observed optical rotation of the solution is measured at a specific wavelength of light (usually the sodium D-line, 589 nm) and temperature. The specific rotation is then calculated using the formula:
[α] = α / (l × c)
where:
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[α] is the specific rotation
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α is the observed rotation
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l is the path length of the polarimeter cell in decimeters
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c is the concentration of the solution in g/mL
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-
Solubility: The solubility is determined by adding a known amount of β-D-galactose pentaacetate to a specific volume of a solvent at a given temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solid in the supernatant is then determined by a suitable analytical method, such as gravimetric analysis after solvent evaporation or by chromatographic techniques.
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Spectroscopic Analysis:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of β-D-galactose pentaacetate. The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra provide detailed information about the arrangement of atoms in the molecule.[8]
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for the ester carbonyl groups (C=O) and C-O bonds of the acetate groups are observed in the IR spectrum.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm its structure.
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Experimental Workflows
The following diagram illustrates a typical workflow for the synthesis and characterization of β-D-galactose pentaacetate.
Caption: Workflow for the synthesis and characterization of β-D-galactose pentaacetate.
As β-D-galactose pentaacetate does not directly participate in known signaling pathways, a corresponding diagram is not applicable. The provided workflow illustrates the key experimental stages from synthesis to characterization.
References
- 1. β-D-Galactose Pentaacetate|4163-60-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 2. researchgate.net [researchgate.net]
- 3. beta-D-Galactose pentaacetate(4163-60-4) 1H NMR [m.chemicalbook.com]
- 4. 4163-60-4, Beta-D-Galactose pentaacetate, CAS:4163-60-4 [chemsynlab.com]
- 5. Preparing technology of beta-D-galactosamine pentaacetate - Eureka | Patsnap [eureka.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
